molecular formula C17H29N5O2S B3011988 N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide CAS No. 899756-37-7

N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide

Cat. No.: B3011988
CAS No.: 899756-37-7
M. Wt: 367.51
InChI Key: REFWCRRIMPYFBA-UHFFFAOYSA-N
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Description

N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic small molecule characterized by a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and an oxalamide side chain linked to a diethylaminoethyl moiety. This compound belongs to a class of kinase inhibitors, with structural features optimized for enhanced selectivity and pharmacokinetic properties. Its design leverages the thienopyrazole scaffold’s ability to interact with ATP-binding pockets of kinases, while the diethylaminoethyl group improves solubility and membrane permeability .

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(diethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2S/c1-6-21(7-2)9-8-18-15(23)16(24)19-14-12-10-25-11-13(12)20-22(14)17(3,4)5/h6-11H2,1-5H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFWCRRIMPYFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves multiple steps:

  • Formation of the Thieno[3,4-c]pyrazole Core

      Starting Materials: 2-aminothiophene and an appropriate diketone.

      Reaction Conditions: Cyclization under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents.

      Products: Oxidized derivatives of the thieno[3,4-c]pyrazole core.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Reduced forms of the compound, potentially altering the oxalamide or thieno[3,4-c]pyrazole moieties.

  • Substitution

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Solvent and temperature conditions tailored to the specific substitution reaction.

      Products: Substituted derivatives with modified functional groups.

Common Reagents and Conditions

    Solvents: Dichloromethane, ethanol, and water.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

    Temperature: Reactions may require heating or cooling to optimize yields.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Biochemical Research: Used as a probe to study specific biochemical pathways or molecular interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The thieno[3,4-c]pyrazole core could be involved in binding to specific molecular targets, while the oxalamide moiety might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Kinase Selectivity: The thienopyrazole core selectively binds to the hinge region of JAK3, with the tert-butyl group occupying a hydrophobic pocket unique to JAK3’s active site .
  • Synergy with Chemotherapeutics : Preclinical studies indicate synergistic effects with 5-fluorouracil (5-FU) in reducing tumor growth in colorectal cancer models, though direct evidence for the query compound remains unpublished .

Biological Activity

N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic compound belonging to the thienopyrazole class. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique thieno[3,4-c]pyrazole core with a tert-butyl substituent and a diethylaminoethyl oxalamide moiety. Its molecular formula contributes to its distinct chemical properties, which may influence its biological activities.

Research indicates that compounds in the thienopyrazole class can interact with various biological targets, particularly enzymes and kinases involved in cellular signaling pathways. Notably, this compound may modulate the activity of serine/threonine kinases, impacting processes such as cell proliferation and inflammation.

Potential Targets

  • Serine/Threonine Kinases : Inhibition of these kinases can lead to altered signaling pathways associated with cancer and inflammation.
  • Cytokine Production : The compound may reduce pro-inflammatory cytokines in macrophages, suggesting anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance:

  • Candida albicans : Effective in inhibiting growth.
  • Escherichia coli : Demonstrated antibacterial activity.

Anticancer Potential

The compound's structural features indicate potential as an anticancer agent:

  • KIF18A Inhibition : Similar compounds have shown efficacy in disrupting mitotic processes by inhibiting KIF18A, which is essential for proper cell division. This could lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of thienopyrazole derivatives:

  • Anticancer Studies :
    • A study demonstrated that a related thienopyrazole derivative significantly inhibited cancer cell proliferation in vitro by inducing apoptosis through KIF18A inhibition .
  • Anti-inflammatory Effects :
    • Research has shown that certain thienopyrazole derivatives can reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating their potential as anti-inflammatory agents .
  • Synthetic Versatility :
    • The synthetic pathways for creating derivatives of this compound have been explored extensively, showcasing its versatility as a building block for more complex organic molecules .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEffectReference
AntimicrobialCandida albicansGrowth inhibition
AntimicrobialEscherichia coliBacteriostatic effect
AnticancerCancer cell linesInduction of apoptosis
Anti-inflammatoryMacrophagesReduced IL-1β release

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